2-[4-[(3-Chlorophenyl)methoxy]-2-fluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-{4-[(3-chlorophenyl)methoxy]-2-fluorophenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is particularly notable for its application in Suzuki–Miyaura coupling reactions, which are widely used in the synthesis of biaryl compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3-chlorophenyl)methoxy]-2-fluorophenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-bromo-2-fluoroanisole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and proceeds through a palladium-catalyzed borylation process .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(3-chlorophenyl)methoxy]-2-fluorophenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate, used to facilitate the borylation process.
Major Products
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Phenols: Formed through protodeboronation.
Scientific Research Applications
2-{4-[(3-chlorophenyl)methoxy]-2-fluorophenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: Utilized in the creation of advanced materials with specific electronic properties.
Mechanism of Action
The primary mechanism of action for 2-{4-[(3-chlorophenyl)methoxy]-2-fluorophenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a boronic ester in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . This process is facilitated by the unique electronic properties of the boronic ester group, which enhances its reactivity in these coupling reactions .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki–Miyaura coupling.
Pinacolborane: A borane compound used in similar coupling reactions.
Uniqueness
2-{4-[(3-chlorophenyl)methoxy]-2-fluorophenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structural features, which provide enhanced stability and reactivity compared to other boronic esters. This makes it particularly valuable in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C19H21BClFO3 |
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Molecular Weight |
362.6 g/mol |
IUPAC Name |
2-[4-[(3-chlorophenyl)methoxy]-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H21BClFO3/c1-18(2)19(3,4)25-20(24-18)16-9-8-15(11-17(16)22)23-12-13-6-5-7-14(21)10-13/h5-11H,12H2,1-4H3 |
InChI Key |
WJCHYJWYHDGCHO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC(=CC=C3)Cl)F |
Origin of Product |
United States |
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